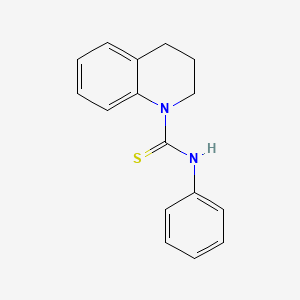

N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide” is a chemical compound with the molecular formula C16H16N2S . It is a solid substance with a melting point of 116°C . The compound is characterized by its IUPAC name, N-phenyl-3,4-dihydro-1 (2H)-quinolinecarbothioamide .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H16N2S/c19-16 (17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15 (13)18/h1-5,7,9-11H,6,8,12H2, (H,17,19) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 116°C . Its molecular weight is 268.38 .Applications De Recherche Scientifique

Platelet Antiaggregating Activity and Hypoglycemic Effects

- N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide derivatives have demonstrated platelet antiaggregating activity, which could be superior or comparable to acetylsalicylic acid. Some derivatives also exhibited moderate hypoglycemic activity in rats, along with antiacetylcholine and H1-antihistaminic effects (Ranise et al., 1991).

Local Anesthetic and Antiarrhythmic Activities

- Other studies on similar derivatives have shown local anesthetic activity comparable to lidocaine. They also demonstrated moderate antiarrhythmic, analgesic, and platelet antiaggregating activities (Ranise et al., 1992).

Urease Inhibition Potential

- Some this compound analogues have been identified as potent urease inhibitors. Their inhibition potential was found to be significant, with certain compounds displaying superior activity to the standard thiourea (Ali et al., 2021).

Corrosion Inhibition

- Analogues of this compound have been studied as corrosion inhibitors for steel in acidic environments. They demonstrate significant effectiveness in preventing corrosion, with their performance influenced by molecular structures (About et al., 2020).

DNA Binding and Antimicrobial Properties

- Some derivatives have been synthesized to study DNA binding interactions, showing potential as antimicrobial agents. These compounds demonstrated significant shifts in the absorption spectrum upon binding to DNA, suggesting a strong interaction (Lamani et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N-phenyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is the CDK5/p25 complex . This complex is formed by the calpain-mediated cleavage of the CDK5 natural precursor p35 . The CDK5/p25 complex plays a crucial role in the hyperphosphorylation of tau, a protein that is implicated in numerous acute and chronic neurodegenerative diseases .

Mode of Action

This compound interacts with its target, the CDK5/p25 complex, by inhibiting its activity . This inhibition prevents the hyperphosphorylation of tau

Biochemical Pathways

The inhibition of the CDK5/p25 complex affects the tau protein phosphorylation pathway . Hyperphosphorylation of tau is a key event in the pathogenesis of several neurodegenerative diseases. By inhibiting the CDK5/p25 complex, this compound can potentially prevent or slow down the progression of these diseases .

Result of Action

The inhibition of the CDK5/p25 complex by this compound results in the reduction of tau hyperphosphorylation . This could potentially lead to a decrease in the formation of neurofibrillary tangles, a hallmark of several neurodegenerative diseases .

Propriétés

IUPAC Name |

N-phenyl-3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c19-16(17-14-9-2-1-3-10-14)18-12-6-8-13-7-4-5-11-15(13)18/h1-5,7,9-11H,6,8,12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWCZYTUBWQYIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)

![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)

![2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/no-structure.png)

![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B3006775.png)

![(Z)-5-((2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one](/img/structure/B3006777.png)

![(2S)-2-[(2-Acetamido-3-methylbutanoyl)amino]-5-amino-5-oxopentanoic acid](/img/structure/B3006778.png)